Bifenthrin

Catalog No.
S531588
CAS No.
439680-76-9
M.F
C23H22ClF3O2
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifenthrin

CAS Number

439680-76-9

Product Name

Bifenthrin

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1

InChI Key

OMFRMAHOUUJSGP-IRHGGOMRSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C
Solubility in water: <0.1 ppb
Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol

Synonyms

(R)-Bifenthrin; kappa-Bifenthrin; kappa-Bifenthrine;

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl

Description

The exact mass of the compound Biphenthrin is 422.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.36e-07 min water, <1.0 ug/l /<1.0x10-3 mg/l/ at 20 °csolubility in water: <0.1 ppbsoluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Agriculture: Pest Control in Kumquat Production

Application in Agriculture: Pest Control in Sugarcane Production

Application in Pest Control: Red Imported Fire Ant Control

Application in Agriculture: Pest Control in Tea Production

Application in Health: Protective Role against Bifenthrin-Induced Reprotoxicity

Bifenthrin is a synthetic pyrethroid insecticide, primarily used for agricultural and domestic pest control. It appears as an off-white to tan, waxy solid with a faint, slightly sweet odor. Bifenthrin has a molecular formula of C23H22ClF3OC_{23}H_{22}ClF_3O and a molecular weight of 422.9 g/mol. It is known for its low solubility in water (approximately 0.1 mg/L) and high affinity for organic materials, which contributes to its persistence in soil environments, where it can remain active for extended periods ranging from 7 days to 8 months depending on soil type .

Biphenthrin acts as a neurotoxin in insects. It disrupts the normal function of nerve cells by targeting sodium channels, leading to uncontrolled nerve impulses and ultimately insect death.

Biphenthrin is considered moderately toxic to humans and other mammals with an oral LD50 (lethal dose for 50% of the test population) of 2600-3325 mg/kg []. It can cause skin irritation, eye irritation, and neurologic effects with high exposure []. Biphenthrin is also toxic to some beneficial insects and aquatic organisms [].

Safety Precautions:

  • Always follow label instructions when using biphenthrin products.
  • Wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and long sleeves when handling.
  • Avoid contact with skin, eyes, and clothing.
  • Do not contaminate water sources.

Bifenthrin undergoes several chemical transformations, primarily through hydrolysis and oxidation. In the presence of water, bifenthrin can be hydrolyzed to yield less toxic metabolites. The primary metabolic pathway involves oxidation via cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites . Additionally, bifenthrin's reactivity with strong acids and bases can lead to degradation, making proper storage conditions essential to maintain its efficacy .

Bifenthrin exhibits neurotoxic properties by targeting voltage-gated sodium channels in both insects and mammals. Unlike other pyrethroids that contain an alpha-cyanogroup, bifenthrin binds transiently to these channels, causing prolonged neuronal firing without permanently altering the resting potential . This mechanism results in high toxicity to aquatic organisms while maintaining relatively low toxicity in mammals due to their ability to metabolize bifenthrin more rapidly . The compound is particularly harmful to fish and invertebrates, leading to its classification as a restricted-use pesticide by regulatory bodies such as the United States Environmental Protection Agency .

Bifenthrin is synthesized through a multi-step chemical process involving the reaction of various organic compounds. The synthesis typically begins with the preparation of a cyclopropanecarboxylic acid derivative, which is then reacted with a chloro-trifluoropropene compound. The final product is obtained through esterification with a biphenyl alcohol derivative. The synthesis can yield different enantiomers of bifenthrin, which exhibit varying levels of toxicity and efficacy .

Bifenthrin is widely utilized in both agricultural and urban settings for pest control. Its applications include:

  • Agricultural Use: Effective against a broad spectrum of pests including Coleoptera (beetles), Diptera (flies), Lepidoptera (moths), and others.
  • Urban Pest Control: Used in residential areas for controlling household pests such as ants, spiders, and termites.
  • Vector Control: Employed in public health initiatives to manage mosquito populations that transmit diseases .

Research indicates that bifenthrin can interact with various biological systems, leading to both acute and chronic effects. Studies have shown that exposure can disrupt endocrine functions and lead to neurobehavioral changes in non-target organisms . Specifically, enantiomeric differences have been noted; the 1S-cis-bifenthrin is significantly more toxic than its counterpart, 1R-cis-bifenthrin . These interactions highlight the need for careful monitoring and regulation of bifenthrin's use in environments where non-target species may be affected.

Bifenthrin belongs to a class of chemicals known as pyrethroids. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundTypeToxicity ProfileUnique Features
PermethrinType ILess toxic to mammals than insectsWidely used for treating clothing
CypermethrinType IIHighly toxic to aquatic organismsMore effective against moths
Lambda-cyhalothrinType IISimilar toxicity profile but more effective against certain pestsOften used in crop protection
DeltamethrinType IIVery low toxicity to mammalsUsed extensively in agriculture

Bifenthrin's unique characteristics lie in its specific mechanism of action on sodium channels and its enantiomeric forms that exhibit different levels of toxicity and efficacy against pests compared to other pyrethroids . Its long residual activity in soil also distinguishes it from many other insecticides currently available on the market.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide.
Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline]
Off-white to pale tan waxy solid with a very faint slightly sweet odor.

Color/Form

Light brown viscous oil
Viscous liquid; crystalline or waxy solid
Off-white to pale tan waxy solid

XLogP3

6

Hydrogen Bond Acceptor Count

5

Exact Mass

422.1260421 g/mol

Monoisotopic Mass

422.1260421 g/mol

Flash Point

165 °C (329 °F) - closed cup
165 °C (Tag open cup); 151 °C (Pensky Martens closed cup)
329 °F (closed cup)

Heavy Atom Count

29

Density

Density: 1.2 g/cu m at 125 °C

LogP

log Kow = 6.00

Odor

Very faint, slightly sweet odor

Decomposition

When heated to decomposition it emits toxic vapors of /fluoride/ and /chloride/.
In natural daylight /the half-life/ is 255 days.

Appearance

Solid powder

Melting Point

69 °C
156.2 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B66JED0KN
CNW4AM9VYX

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Bifenthrin is used as an insecticide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/bifenthrin.html(1).

Mechanism of Action

Bifenthrin, a relatively stable type I pyrethroid that causes tremors and impairs motor activity in rodents, is broadly used. We investigated whether nanomolar bifenthrin alters synchronous Ca2+ oscillations (SCOs) necessary for activity-dependent dendritic development. Primary mouse cortical neurons were cultured 8 or 9 days in vitro (DIV), loaded with the Ca2+ indicator Fluo-4, and imaged using a Fluorescence Imaging Plate Reader Tetra. Acute exposure to bifenthrin rapidly increased the frequency of SCOs by 2.7-fold (EC50 = 58 nM) and decreased SCO amplitude by 36%. Changes in SCO properties were independent of modifications in voltage-gated sodium channels since 100 nM bifenthrin had no effect on the whole-cell Na+ current, nor did it influence neuronal resting membrane potential. The L-type Ca2+ channel blocker nifedipine failed to ameliorate bifenthrin-triggered SCO activity. By contrast, the metabotropic glutamate receptor (mGluR)5 antagonist MPEP [2-methyl-6-(phenylethynyl)pyridine] normalized bifenthrin-triggered increase in SCO frequency without altering baseline SCO activity, indicating that bifenthrin amplifies mGluR5 signaling independent of Na+ channel modification. Competitive [AP-5; (-)-2-amino-5-phosphonopentanoic acid] and noncompetitive (dizocilpine, or MK-801 [(5S,10R)-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine maleate]) N-methyl-d-aspartate antagonists partially decreased both basal and bifenthrin-triggered SCO frequency increase. Bifenthrin-modified SCO rapidly enhanced the phosphorylation of cAMP response element-binding protein (CREB). Subacute (48 hours) exposure to bifenthrin commencing 2 DIV-enhanced neurite outgrowth and persistently increased SCO frequency and reduced SCO amplitude. Bifenthrin-stimulated neurite outgrowth and CREB phosphorylation were dependent on mGluR5 activity since MPEP normalized both responses. Collectively these data identify a new mechanism by which bifenthrin potently alters Ca2+ dynamics and Ca2+-dependent signaling in cortical neurons that have long term impacts on activity driven neuronal plasticity.
Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity.
Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. Here, we studied the mode of action of bifenthrin on the native sodium channels in cerebral cortical neurons prepared from newborn rat brain, where the toxic effects are largely generated. Bifenthrin caused a pronounced late current that persisted at the end of a depolarizing pulse, a slowly-decaying tail current following repolarization and significant resting modification (25.3% modification at 10 uM). No significant bifenthrin-induced effect was observed at the peak current. Bifenthrin also caused a concentration-dependent hyperpolarizing shift in steady-state activation and inactivation as well as slowed recovery from channel inactivation. Repetitive depolarization increased the potency of bifenthrin with high frequency. There was approximately 64% inhibition of modification upon repetitive activation by 10-Hz trains of depolarizing pulses. These results suggest that bifenthrin binds to and modifies sodium channels in both the closed and open states and exhibits the behavior between type I and type II.
... Since dopaminergic signaling significantly influences gonadotropin releasing hormone (GnRH2) release in fish, the goal of the study was to determine the effect of a 96 hr and 2 weeks exposure to bifenthrin on dopaminergic signaling in juvenile rainbow trout (Oncorhynchus mykiss) (RT). Our results indicated that a decrease in dopamine receptor 2A (DR2A) expression was associated with a trend toward an increase in plasma 17beta-estradiol (E2) following exposure at 96 hr and 2 weeks, and a significant increase in the relative expression of vitellogenin mRNA at 2 weeks. DR2A mRNA expression decreased 426-fold at 96 hr and 269-fold at 2 weeks in the brains of 1.5 ppb (3.55 pM) bifenthrin treated RT. There was an increase in tyrosine hydroxylase transcript levels at 96 hr, which is indicative of dopamine production in the brains of the 1.5 ppb (3.55 pM) bifenthrin treated RT. A significant increase in the relative expression of GnRH2 was observed at 96 hr but a significant decrease was noted after 2 weeks exposure indicating potential feedback loop activation. These results indicate that the estrogenic-effects of bifenthrin may result in part from changes in signaling within the dopaminergic pathway, but that other feedback pathways may also be involved.
For more Mechanism of Action (Complete) data for Bifenthrin (9 total), please visit the HSDB record page.

Vapor Pressure

0.00000018 [mmHg]
1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/
1.335x10-8 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

82657-04-3
439680-76-9

Absorption Distribution and Excretion

Male and female rats were treated with (14)C-bifenthrin labeled in the acid or alcohol moiety at single oral doses of 4 and 35 mg/kg. (14)C was rapidly excreted into feces and urine, and the excretion rates of the (14)C to feces and urine were 66-83% and 13-25%, respectively. Highest residues were found in the fat, with values of slightly more than 1 ppm after low-dose administration and 8 and 16 ppm in males and females, respectively, after application of the high dose. Residue levels in other organs were in most cases <0.2 ppm after low-dose administration and <1 ppm after high-dose administration.
The tissue residues /of rats/ were examined after oral administration of (14)C-bifenthrin at 0.5 mg/kg/day for 70 days. The peak (14)C concentrations on an average were 9.6 ppm in fat, 1.7 ppm in skin, 0.4 ppm in liver, 0.3 ppm in kidney, 1.7 ppm in ovaries, 3.2 ppm in sciatic nerve, 0.06 ppm in whole blood, and 0.06 ppm in plasma. Analyses were extended for an additional 85 days following cessation of dosing (depuration phase). Half-lives of 51 days (fat), 50 days (skin), 19 days (liver), 28 days (kidney), and 40 days (ovaries and sciatic nerve) were estimated from (14)C-depuration. Analysis of the fat revealed that the parent chemical accounted for a majority (65-85%) of the (14)C-residues in fat.
Pyrethrins are absorbed through intact skin when applied topically. /Pyrethrins/
... The pharmacokinetics of bifenthrin in the rat after oral, inhalation and intravenous administration is described. Pyrethroid acute toxicity via oral and inhalation routes is also presented. Groups of male rats were dosed by oral gavage at 3.1 mg/kg in 1 mL/kg of corn oil (the critical, acute, oral benchmark dose lower limit, BMDL) and at an equivalent dose by inhalation (0.018 mg/L) for 4 hr. At 2, 4, 6, 8 and 12 hr after dosing initiation, blood plasma and brain bifenthrin concentrations were measured. The maximum concentrations of bifenthrin in plasma were 361 ng/mL or 0.853 uM (oral) and 232 ng/mL or 0.548 uM (inhalation), and in brain they were 83 and 73 ng/g. The area under the concentration versus time curve (AUC) values were 1969 h ng/mL (plasma) and 763 h ng/mL (brain) following oral gavage dosing, and 1584 h ng/mL (plasma) and 619 h ng/mL (brain) after inhalation. Intravenous dosing resulted in apparent terminal half-life (t1/2 ) values of 13.4 h (plasma) and 11.1 h (brain) and in AUC0-infinity values of 454 and 1566 h ng/mL for plasma and brain. Clearance from plasma was 37 mL/min/kg. Peak plasma and brain concentrations were generally a little higher after oral dosing (by ca 14%). Inhalation administration of bifenthrin did not cause increases in exposure in plasma or brain by avoiding first-pass effects in the liver. The elimination t1/2 was comparable with other pyrethroids and indicated little bioaccumulation potential. ...
... This study evaluated the oral disposition and bioavailability of bifenthrin in the adult male Long-Evans rat. In the disposition study, rats were administered bifenthrin (0.3 or 3 mg/kg) by oral gavage and serially sacrificed (0.25 hr to 21 days). Blood, liver, brain and adipose tissue were removed. In the bioavailability study, blood was collected serially from jugular vein cannulated rats (0.25 to 24 hr) following oral (0.3 or 3 mg/kg) or intravenous (0.3 mg/kg) administration of bifenthrin. Tissues were extracted and analyzed for bifenthrin by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Bifenthrin concentration in blood and liver peaked 1-2-hr post-oral administration and were approximately 90 ng/mL (or g) and 1000 ng/mL (or g) for both tissues at 0.3 and 3 mg/kg, respectively. Bifenthrin was rapidly cleared from both blood and liver. Brain concentrations peaked at 4-6 hr and were lower than in blood at both doses (12 and 143 ng/g). Bifenthrin in adipose tissue peaked at the collected time points of 8 (157 ng/g) and 24 (1145 ng/g) hr for the 0.3 and 3 mg/kg doses, respectively and was retained 21 days post-oral administration. Following intravenous administration, the blood bifenthrin concentration decreased bi-exponentially, with a distribution half-life of 0.2 hr and an elimination half-life of 8 hr. Bifenthrin bioavailability was approximately 30%. These disposition and kinetic bifenthrin data may decrease uncertainties in the risk assessment for this pyrethroid insecticide.

Metabolism Metabolites

Male and female rats were treated with (14)C-bifenthrin labeled in the acid or alcohol moiety at single oral doses of 4 and 35 mg/kg. (14)C was rapidly excreted into feces and urine, and the excretion rates of the (14)C to feces and urine were 66-83% and 13-25%, respectively. ... The major fecal metabolites possessed intact ester linkage hydroxylated in the acid or alcohol moiety such as hydroxymethyl-bifenthrin, 4'-OH-bifenthrin, and 3'- or 4'-OH-hydroxymethyl bifenthrin. Ester-cleaved products derived from mono- and dihydroxylated parent compounds were also detected. On the other hand, the majority of urinary metabolites were ester-cleaved products such as 4'-OH-BPacid (4'-hydroxy-2-methyl-3-phenylbenzoic acid), BPacid (2-methyl-3-phenylbenzoic acid), 4'-OH-BPalcohol (4'-hydroxy-2-methyl-3-phenylbenzyl alcohol), dimethoxy-BPacid, 4'-methoxy BPacid, dimethoxy BPalcohol, BPalcohol, TFPacid [3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethyl-cyclopropanecarboxylic acid], cis- and trans-hydroxymethyl TFPacid. The major metabolic pathways are considered to be hydrolysis of ester linkage, oxidation at the methyl group of the acid moiety and at the 3'- and 4'-positions of the phenyl group, and O-methylation. The conjugation reactions are considered to take place; however, detailed information is not available.
Fastest breakdown is seen with primary alcohol esters of trans-substituted acids since they undergo rapid hydrolytic and oxidative attack. For all secondary alcohol esters and for primary alcohol cis-substituted cyclopropanecarboxylates, oxidative attack is predominant. /Pyrethroids/
Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/
Bifenthrin, a pyrethroid pesticide, is estrogenic in vivo in fishes. However, bifenthrin is documented to be anti-estrogenic in vitro, in the ER-CALUX (estrogen receptor) cell line. We investigated whether metabolite formation is the reason for this incongruity. We exposed Menidia beryllina (inland silversides) to 10 ng/L bifenthrin, 10 ng/L 4-hydroxy bifenthrin, and 10 ng/L bifenthrin with 25 ug/L piperonyl butoxide (PBO) - a P450 inhibitor. Metabolite-exposed juveniles had significantly higher estrogen-mediated protein levels (choriogenin) than bifenthrin/PBO-exposed, while bifenthrinalone was intermediate (not significantly different from either). This suggests that metabolites are the main contributors to bifenthrin's in vivo estrogenicity.
Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Pyrethroids/

Wikipedia

Bifenthrin
Cyclobutadiene
Onyx

Biological Half Life

The tissue residues /of rats/ were examined after oral administration of (14)C-bifenthrin at 0.5 mg/kg/day for 70 days. ... Analyses were extended for an additional 85 days following cessation of dosing (depuration phase). Half-lives of 51 days (fat), 50 days (skin), 19 days (liver), 28 days (kidney), and 40 days (ovaries and sciatic nerve) were estimated from (14)C-depuration.
... Intravenous dosing resulted in apparent terminal half-life (t1/2 ) values of 13.4 hr (plasma) and 11.1 hr (brain) ... .
... Following intravenous administration, the blood bifenthrin concentration decreased bi-exponentially, with a distribution half-life of 0.2 hr and an elimination half-life of 8 hr. ...

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Flammable - 2nd degree
Acaricides, Insecticides

Methods of Manufacturing

Bifenthrin is produced by reaction of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid with 3-(bromomethylene-2-methyl)biphenyl in the presence of potassium hydroxide.
Preparation: J.F. Engel, European Patent Office patent 3336; idem, United States of America patent 4238505 (1979, 1980 both to FMC).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Bifenthrin (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Third generation synthetic pyrethroid.
/Pyrethroids are/ ... modern synthetic insecticides ... similar chemically to natural pyrethrins, but pyrethroids are modified to increase stability in the natural environment. /Pyrethroids/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 527; Procedure: gas chromatography-mass spectrometry; Analyte: bifenthrin; Matrix: drinking water; Detection Limit: 0.04 ug/L.
Method: USGS-OWQ 2143-09; Procedure: gas chromatography with mass spectrometry; Analyte: bifenthrin; Matrix: water; Detection Limit: 4.7 ng/L.
Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: bifenthrin; Matrix: filtered natural-water; Detection Limit: 0.0007 ug/L.
Product analysis by GLC; HPLC for analysis of isomer content. Residue analysis by GLC with ECD ... In soil by GC with ECD.
For more Analytic Laboratory Methods (Complete) data for Bifenthrin (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Recently, some works point out the bioaccumulation of pyrethroids in humans. Given the chiral properties of pyrethroids, our goal in this work was to develop a gas chromatography (GC)-MS-MS methodology for the enantioselective analysis of six common pyrethroids. For the first time, we separate the enantiomers of bifenthrin, cyhalothrin, cyfluthrin, cypermethrin, permethrin and tetramethrin in a single analysis of less than 75 min and with resolutions greater than 0.58 in all cases. The developed method proved to be reproducible (with relative standard deviations under 3%) and sensitive (with instrumental limits of detection from 4 to 49 fg) enough to evaluate the enantiomeric distribution of these pyrethroids. The developed methodology was applied to commercial insecticides and human breast milk samples. ...
Graphene-grafted ferroferric oxide microspheres were used as the adsorbent to extract some pyrethroid pesticides (bifenthrin, gamma-cyhalothrin, cyfluthrin, cypermethrin, fenvalerate, and deltamethrin) from orange and lettuce samples prior to their determination by GC-MS. The main variables that could affect the extraction, including the amount of the adsorbent, pH of the sample solution, extraction time, concentration of salt, and desorption conditions, were investigated and optimized. Under the optimized conditions, a linear response was obtained in the concentration range of 0.3-100.0 ng/g for the analytes with the coefficients of determination ranging from 0.9877 to 0.9925. The LODs for the pyrethroids ranged from 0.01 to 0.02 ng/g. The method provided a good repeatability with RSDs < 10.6%. The recoveries for the six pyrethroid pesticides were in the range from 90.0 to 103.7%. The method was applied to the determination of the pesticides in orange and lettuce samples with a satisfactory result.
... This paper describes an extraction and HPLC-UV method used to simultaneously measure the urinary excretion of 2-methyl-3-phenylbenzoic acid (MPA), a metabolite of bifenthrin, and 3-phenoxybenzoic acid (PBA), a metabolite of several other common pyrethroid insecticides, with a detection limit for each of 2.5 ng/L. The paper also describes the pilot application of this method to a study of South Australian pest control operators handling bifenthrin. MPA ranged from 1.8 to 31.9 ug/g creatinine and PBA from 1.3 to 30.0 ug/g in the urine of pest control workers. MPA was detected in urine of control workers without bifenthrin exposure only at low levels (1.0-1.4 ug/g creatinine), but PBA was found in both at higher levels (1.2-61.1 ug/g creatinine).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.
Keep out of reach of children and animals. Store in original containers in cool, dry place and avoid excess heat. Carefully open containers. After partial use, replace lids and close tightly. Do not put concentrate or diluted materials into food or drink containers. Do not contaminate other pesticides, fertilizers, water, food or feed by storage or disposal.

Interactions

A novel two-tiered analytical approach was used to characterize and quantify interactions between Type I and Type II pyrethroids on Hyalella azteca using standardized water column toxicity tests. Bifenthrin, permethrin, cyfluthrin and lambda-cyhalothrin were tested in all possible binary combinations across six experiments. All mixtures were analyzed for 4 d lethality, and two of the six mixtures (permethrin-bifenthrin and permethrin-cyfluthrin) were tested for subchronic 10 d lethality and sublethal effects on swimming motility and growth. Mixtures were initially analyzed for interactions using regression analyses, and subsequently compared to the additive models of Concentration Addition (CA) and Independent Action (IA) to further characterize mixture responses. Negative interactions (antagonistic) were significant in two of the six mixtures tested, including cyfluthrin-bifenthrin and cyfluthrin-permethrin, but only on the acute 4d lethality endpoint. In both cases mixture responses fell between the additive models of CA and IA. All other mixtures were additive across 4 d lethality, and bifenthrin-permethrin and cyfluthrin-permethrin were also additive on subchronic 10 d lethality and sublethal responses.
Piperonyl butoxide ... potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metabolism in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/
At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/
Three carbamate (formetanate, methomyl, pyrimicarb) and one pyrethroid (bifenthrin) insecticides were investigated both as pure chemicals and as commercial formulations in order to unveil possible toxic effects of additives and solvents present in the commercial formulations and to evaluate the cellular stress response as a defense mechanism. Toxic effects were evaluated on A549 cells, derived from a human lung carcinoma, by measuring (1) threshold concentrations leading to a decrease of the growth rate (LOEC), (2) sublethal concentrations (SC) which arrested growth without killing the cells, and (3) expression levels of several stress proteins, i.e., HSP27, HSP72/73, HSP90, GRP78, and GRP94. As compared to the pure active molecule, LOEC appeared at lower concentrations when using the commercial formulations, i.e., Dicarzol (formetanate), Lannate20 (methomyl) and Talstar or Kiros EV (bifenthrin). Propylene glycol and propylene glycol monomethyl ether, respectively, present in Talstar and kiros, do not account for the high toxicity of these commercial formulations and do not potentiate the toxicity of bifenthrin. Additive but not synergistic adverse effects were observed when cells are exposed to a mixture of 4 different commercial formulations ... GRP78 was up-regulated by all the insecticides, commercial preparations being more efficient to trigger the stress reaction. This suggests that insecticides and additives present in commercial formulations disrupt ER functions. Conversely, HSP72/73 was found to be down-regulated by all the insecticides. This seems to be related with a decrease of protein synthesis in the cytosol, as a result of the ER unfolded protein response. Indeed, tunicamycin, known to inhibit N-linked glycosylation in the ER, was found to induce a similar inverse correlation between GRP78 overexpression and HSP72/73 under-expression. Expression of GRP94 was found to be increased and HSP27 lowered by the highest concentrations of bifenthrin commercial formulations. Methomyl and Lannate20 only induced an under-expression of HSP90.

Stability Shelf Life

Stable under recommended storage conditions.
It is rather stable in natural daylight and water (pH 5-9).
Stable for two years at 25 °C and 50 °C /technical bifenthrin/ ... stable 21 days at pH 5-9 (21 °C).
... Stable 21 days at pH 5-9 (21 °C)

Dates

Modify: 2023-08-15

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